molecular formula C15H12N4O4S B2826815 Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1251686-36-8

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No. B2826815
CAS RN: 1251686-36-8
M. Wt: 344.35
InChI Key: HGDGMHLOOYZYPU-UHFFFAOYSA-N
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Description

“Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methylthiazolyl group, an oxadiazolyl group, a carbamoyl group, and a benzoate group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings (thiazole and oxadiazole) and functional groups (carbamoyl and benzoate) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The thiazole and oxadiazole rings might undergo electrophilic substitution reactions, while the carbamoyl and benzoate groups could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of 1,3,4-Oxadiazole derivatives, including compounds similar to Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. These compounds demonstrated significant biological activity, with IC50 values indicating potential efficacy in certain biological applications (Kareem et al., 2021).

Mesomorphic Behaviour and Photo-luminescent Property

  • Research on 1,3,4-oxadiazole derivatives, such as Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, revealed their potential in creating materials with unique mesomorphic and photoluminescent properties. This suggests applications in materials science, particularly in the development of new types of liquid crystals and photoluminescent materials (Han et al., 2010).

Corrosion Inhibition Properties

  • A study demonstrated the application of 1,3,4-oxadiazole derivatives in corrosion inhibition. This suggests that compounds like Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate could be effective in protecting materials like mild steel from corrosion, especially in acidic environments. This has significant implications for industrial applications (Ammal et al., 2018).

Structural Characterization for Drug Development

  • Another research focus has been on the structural characterization of oxadiazole derivatives, including compounds similar to Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. This has implications in the development of non-peptide angiotensin receptor antagonists, highlighting potential pharmaceutical applications (Meyer et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could focus on elucidating its synthesis, properties, and potential applications. It could be interesting to explore its biological activities and possible use in pharmaceuticals .

properties

IUPAC Name

methyl 4-[[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-8-16-11(7-24-8)13-18-19-15(23-13)17-12(20)9-3-5-10(6-4-9)14(21)22-2/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDGMHLOOYZYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

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